4-(1H-Pyrrol-1-yl)cyclobut-2-enone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrrol-1-ylcyclobut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZTGBGOGPCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1h Pyrrol 1 Yl Cyclobut 2 Enone and Its Structural Analogs
Precursor Synthesis and Stereocontrol Strategies
The construction of 4-(1H-pyrrol-1-yl)cyclobut-2-enone often involves a convergent approach, where the cyclobutenone and pyrrole (B145914) moieties are synthesized separately and then combined. The stereochemical outcome of the final product is frequently dictated by the stereochemistry of these precursors.
Synthesis of Substituted Cyclobutenone Scaffolds
The synthesis of the cyclobutenone core is a critical first step. Various methods have been developed for the preparation of substituted cyclobutenones, which can then be functionalized with a pyrrole group. One common strategy involves the [2+2] cycloaddition of a ketene (B1206846) with an alkyne. For instance, dialkylketenes have been shown to react with ethoxyacetylene to produce 4,4-dialkyl-3-ethoxy-2-cyclobuten-1-ones. These ethoxy-substituted cyclobutenones can serve as valuable intermediates for further transformations.
Another versatile approach is the use of dichlorocyclobutanones, which are readily available starting materials. These compounds can undergo substitution reactions with various nucleophiles to generate a range of multi-substituted cyclobutanones. Mechanistic studies suggest that these reactions proceed through oxyallyl cation intermediates under mild basic conditions.
Furthermore, the conjugate addition of organometallic reagents to cyclobutenones offers a pathway to enantioenriched cyclobutenes bearing all-carbon quaternary centers. The choice of the cyclobutenone substrate and the reaction conditions can influence the chemo- and enantioselectivity of the addition.
Preparation of Functionalized Pyrrole Building Blocks
The synthesis of functionalized pyrroles is well-established, with numerous methods available to introduce a variety of substituents onto the pyrrole ring. A common approach involves the [3+2] cycloaddition reaction between an activated alkyne and an azirine, which can be photocatalyzed to produce highly substituted pyrrole derivatives. This method is notable for its regioselectivity and tolerance of various functional groups.
Multi-component reactions also provide an efficient route to polysubstituted pyrroles. For example, a copper-catalyzed domino reaction of aldehydes, ketones, and alkyl isocyanoacetates can yield 2,3,4-trisubstituted 1H-pyrroles. Another strategy involves the 1,3-dipolar cycloaddition of polarized ketene acetals with isocyanides, allowing for precise control over the substitution pattern on the pyrrole ring. nih.govacs.orgrsc.org
Photochemical and electrochemical methods have also emerged as powerful tools for pyrrole synthesis from diverse nitrogen-containing precursors, offering sustainable and mechanistically distinct pathways. rsc.org These methods often proceed under mild conditions and can provide access to complex pyrrole structures.
Diastereoselective and Enantioselective Synthesis of Precursors
Achieving stereocontrol in the synthesis of the precursors is paramount for the preparation of enantiomerically pure this compound. Diastereoselective synthesis of substituted cyclobutanes can be achieved through various methods, including the Michael addition onto cyclobutenes. For instance, the addition of N-heterocycles to cyclobutene (B1205218) precursors can lead to the formation of N-heterocycle-substituted cyclobutanes with high diastereoselectivity.
Enantioselective synthesis of cyclobutane (B1203170) derivatives has been a significant focus of research. The use of chiral catalysts in cycloaddition reactions is a prominent strategy. For example, visible-light-mediated photocatalysis has enabled efficient [2+2] heterodimerizations of dissimilar acyclic enones with excellent diastereoselectivity. nih.gov Similarly, chiral bifunctional thioureas and squaramides have been employed as organocatalysts in various transformations to afford chiral building blocks.
Direct Synthesis Routes to this compound Core Structure
Direct methods for the construction of the this compound core structure, where the pyrrole and cyclobutenone rings are formed in a single key step, are highly desirable for their efficiency.
Cycloaddition Approaches for the Formation of the Cyclobutenone Ring System
Cycloaddition reactions are the most powerful tools for the formation of the cyclobutene and cyclobutenone ring systems. These reactions can involve the combination of various components, including alkenes, alkynes, and ketenes.
Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane and cyclobutenone synthesis. This method typically involves the irradiation of an alkene and an alkyne, leading to the formation of a cyclobutene ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substrates and the reaction conditions.
A notable example is the visible-light-mediated intramolecular dearomative [2+2] cycloaddition of indole (B1671886) or pyrrole derivatives with alkynes. This approach, utilizing energy-transfer catalysis, allows for the synthesis of cyclobutene-fused indolizidines and related analogs in high yields and with excellent selectivity. chinesechemsoc.orgchinesechemsoc.org This strategy highlights the potential for directly incorporating the pyrrole moiety into the cyclobutene framework.
Another relevant transformation is the [2+2] cycloaddition of C-ethynylpyrroles with dienophiles like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction proceeds readily to afford pyrrolyl-substituted bicyclo[4.2.0]octadiene derivatives, demonstrating the feasibility of using pyrrole-containing alkynes in cycloaddition reactions. thieme-connect.comresearchgate.net
The following table summarizes selected examples of photochemical [2+2] cycloadditions relevant to the synthesis of pyrrole-substituted cyclobutene structures.
| Pyrrole Substrate | Alkyne/Alkene Partner | Product | Catalyst/Conditions | Reference |
| Indole-tethered terminal alkyne | Intramolecular | Cyclobutene-fused benzindolizidine | Ir-based photosensitizer, blue LEDs | chinesechemsoc.org |
| Pyrrole derivative with alkyne tether | Intramolecular | Cyclobutane-fused indolizidine | Photosensitizer, blue LEDs | chinesechemsoc.org |
| C-Ethynylpyrrole | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Pyrrolylbicyclo[4.2.0]octadiene | None (thermal or photochemical) | thieme-connect.comresearchgate.net |
These examples underscore the power of photochemical [2+2] cycloadditions in constructing complex molecules containing the pyrrole-substituted cyclobutene core. The continued development of new catalytic systems and the exploration of novel substrate combinations are expected to further expand the scope and utility of this powerful synthetic tool.
Metal-Catalyzed Cycloaddition Reactions
Metal-catalyzed cycloaddition reactions represent a powerful tool for the construction of cyclic systems, and their application to the synthesis of cyclobutenone derivatives is an area of active research. While direct metal-catalyzed [2+2] cycloaddition of a pyrrole derivative with an alkyne to form this compound is not extensively documented, analogous transformations provide a strong basis for the feasibility of such an approach.
Transition metals like rhodium, nickel, and iridium are known to catalyze intramolecular [4+2] and [2+2] cycloadditions of enynes and diynes, demonstrating their ability to mediate the formation of four-membered rings under conditions milder than their thermal counterparts. williams.edu For instance, rhodium(I) catalysts have been shown to effect intramolecular [5+2] cycloadditions of 3-acyloxy-1,4-enynes (ACEs) with tethered alkynes, proceeding through a metallacyclic intermediate. nih.gov This highlights the potential for rhodium catalysts to bring together π-systems to form complex cyclic architectures. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has also been described to produce β-hydroxylactones with high diastereoselectivity, showcasing the versatility of rhodium in forming cyclic structures. beilstein-journals.org
More directly relevant is the visible-light-mediated intramolecular dearomative [2+2] cycloaddition of pyrroles with alkynes. chinesechemsoc.orgchinesechemsoc.org This method, often employing iridium photosensitizers, allows for the synthesis of cyclobutene-fused indolizidines and related structures in high yields and with excellent selectivity. chinesechemsoc.orgchinesechemsoc.org Although this leads to a fused system rather than the target 4-substituted cyclobutenone, the fundamental transformation of a pyrrole and an alkyne into a cyclobutene ring is clearly established. A potential pathway to this compound could involve an intermolecular variant of this reaction.
Recent advancements in photochemical [2+2] cycloadditions using LED technology have made the synthesis of cyclobutenes from alkenes and alkynes more efficient and scalable. almacgroup.comresearchgate.net These methods could potentially be adapted for the synthesis of the target compound.
Table 1: Examples of Metal-Catalyzed Cycloaddition Reactions for the Synthesis of Cyclobutene Analogs
| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, blue LEDs | Indole/Pyrrole-tethered alkyne | Cyclobutene-fused indolizidine | High | chinesechemsoc.orgchinesechemsoc.org |
| [RhCl(cod)]₂ | α,β-unsaturated ester with aldehyde/ketone | β-hydroxylactone | Good to Excellent | beilstein-journals.org |
| Ni(COD)₂ / P(O-o-biphenyl)₃ | Diene-yne | Bicyclic cyclohexene | Good | williams.edu |
| High-power LED, continuous flow | Maleimide and various alkynes | Cyclobutene | High | almacgroup.com |
Ring Contraction Strategies Involving Pyrrolidine (B122466) Derivatives
Ring contraction of five-membered rings to form four-membered rings is a classical yet powerful strategy in organic synthesis. For the synthesis of a 4-(pyrrol-1-yl)cyclobutenone scaffold, this would conceptually involve the ring contraction of a suitably functionalized pyrrolidine derivative.
A notable method for the conversion of pyrrolidines to cyclobutanes involves a stereospecific ring contraction mediated by iodonitrene chemistry. acs.orgacs.org This reaction proceeds through the formation of a 1,1-diazene intermediate from the pyrrolidine, followed by nitrogen extrusion to generate a 1,4-biradical which rapidly cyclizes to the cyclobutane. acs.org This method has been successfully applied to the synthesis of cyclobutanes bearing α-heteroaryl substituents and in the formal synthesis of piperarborenine B. acs.orgrsc.orgntu.ac.uk While this yields a cyclobutane, oxidation of the resulting cyclobutane could potentially lead to the desired cyclobutenone.
A more direct approach to the cyclobutanone (B123998) core is the Favorskii rearrangement, which involves the base-induced rearrangement of an α-halo ketone. wikipedia.orgpurechemistry.orglibretexts.org The homo-Favorskii rearrangement of a β-halo ketone proceeds through a cyclobutanone intermediate. nrochemistry.com A plausible, though hypothetical, synthetic route to this compound could therefore involve the synthesis of an α-halo ketone derivative of a pyrrolidin-3-one. Treatment of such a precursor with a base could induce a Favorskii-type ring contraction to a cyclobutanone-2-carboxylate derivative, which could then be converted to the target cyclobutenone. The Favorskii rearrangement is a versatile reaction, applicable to a wide range of substrates and capable of producing highly functionalized, ring-contracted products. nrochemistry.comddugu.ac.in
Table 2: Ring Contraction Strategies for the Synthesis of Cyclobutane/Cyclobutanone Analogs
| Reaction Type | Precursor | Reagents | Product Type | Yield | Reference |
| Iodonitrene-mediated ring contraction | Substituted pyrrolidine | PhI(OAc)₂, NH₂CO₂NH₄ | Substituted cyclobutane | 30-46% | acs.orgacs.org |
| Nitrogen deletion | Pyrrolidine derivative | N-pivaloyloxy-N-alkoxyamide | Cyclobutane | 81% | rsc.org |
| Favorskii Rearrangement | Cyclic α-halo ketone | Base (e.g., alkoxide, hydroxide) | Ring-contracted carboxylic acid/ester | Varies | wikipedia.orgnrochemistry.com |
| Homo-Favorskii Rearrangement | β-halo ketone | Base | Cyclobutanone intermediate | - | nrochemistry.com |
Radical Cascade Methodologies for Cyclobutenone Formation
Radical cascade reactions offer an efficient means to construct complex molecular architectures from simple precursors in a single step. The application of such methodologies to the synthesis of the this compound skeleton would likely involve the cyclization of an acyclic precursor containing both a pyrrole moiety and the necessary functionality to form the cyclobutenone ring.
While direct synthesis of the target compound via a radical cascade is not explicitly reported, related transformations provide insight into potential strategies. For instance, visible-light-assisted, copper-catalyzed tandem radical cyclization of N-propargylindoles with cyclic ethers has been shown to produce 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones. acs.org This demonstrates that radical addition to an alkyne tethered to a nitrogen heterocycle can initiate a cascade leading to a new cyclic ketone. Similarly, other radical cyclizations of N-propargylindoles have been reported to form N-fused indolines or indoles, depending on the substituents. researchgate.net
Furthermore, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org This highlights the utility of radical cyclizations in forming new rings fused to a pyrrole core. Enantioselective radical cascade cyclizations have also been developed to control the stereochemistry of the resulting bicyclic structures, which could be relevant for synthesizing chiral analogs of the target compound. nih.gov
A hypothetical radical cascade towards this compound could start from a precursor such as an N-(alkynyl)-N-(acylmethyl)pyrrole. Generation of a radical at the acylmethyl position could trigger a 4-exo-dig cyclization onto the alkyne, followed by further transformations to yield the cyclobutenone ring. The success of such a strategy would depend on controlling the regioselectivity of the radical cyclization.
Table 3: Radical Cascade Reactions for the Synthesis of Pyrrole-Containing Heterocycles and Cyclobutene Analogs
| Reaction Type | Precursor | Catalyst/Initiator | Product Type | Yield | Reference |
| Tandem radical cyclization | N-propargylindole and cyclic ether | Cu(OAc)₂, Eosin Y, visible light | 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-one | Moderate | acs.org |
| Intramolecular free-radical cyclization | o-bromophenyl-substituted pyrrolylpyridinium salt | (TMS)₃SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | Good | beilstein-journals.org |
| Enantioselective radical cascade | 1,6-enyne | [Co(D₂-Por*)] | Cyclopropane-fused tetrahydrofuran | Moderate to good | nih.gov |
Annulation Reactions for Cyclobutenone-Pyrrole Conjugation
Annulation reactions provide a direct method for constructing a new ring onto an existing molecular scaffold. For the synthesis of this compound, this would involve the annulation of a three-carbon unit onto the nitrogen atom of a pyrrole derivative.
Several annulation strategies have been developed for the synthesis of pyrrole-containing fused systems. For example, Brønsted acid-mediated annulation of α-oxo ketene dithioacetals with pyrroles has been shown to produce cyclopenta[b]pyrroles. dicp.ac.cn In this reaction, the α-oxo ketene dithioacetal acts as a C3 building block that is annulated to the pyrrole core. While this leads to a five-membered ring, it demonstrates the principle of annulating a carbonyl-containing fragment onto a pyrrole.
Multicomponent reactions also offer a pathway to annulated pyrroles. nih.govresearchgate.net For instance, a Ru-catalyzed multicomponent reaction involving a β-dicarbonyl compound, a primary amine, and a propargyl alcohol leads to a propargylated β-enaminone intermediate, which then undergoes a 5-exo-dig annulation to form a pyrrole. researchgate.net Adapting such a strategy with different starting materials could potentially lead to the formation of a four-membered ring.
A plausible, though underexplored, strategy for the synthesis of this compound via annulation could involve the reaction of a metalated pyrrole with a suitable three-carbon electrophile that can undergo subsequent cyclization. For example, reaction of potassium pyrrolide with a 1,3-dihalo-2-ketone derivative or a related synthon could potentially lead to the desired cyclobutenone after intramolecular cyclization. The development of such a direct annulation would be a significant advancement in the synthesis of this class of compounds.
Table 4: Annulation Reactions for the Synthesis of Annulated Pyrrole Analogs
| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Yield | Reference |
| Brønsted acid-mediated annulation | α-oxo ketene dithioacetal and pyrrole | TFA or p-TsOH | Cyclopenta[b]pyrrole | Good to excellent | dicp.ac.cn |
| Ru-catalyzed multicomponent reaction | β-dicarbonyl, primary amine, propargyl alcohol | Ru-catalyst | Substituted pyrrole | Good | researchgate.net |
| I₂-catalyzed annulation | Michael addition adduct | I₂, TBHP | Substituted pyrrole | - | nih.gov |
Functionalization and Derivatization Strategies Post-Synthesis
Once the this compound scaffold is synthesized, its unique combination of a strained, reactive enone and an electron-rich aromatic heterocycle offers numerous opportunities for further functionalization and derivatization. These transformations can be directed at either the cyclobutenone moiety or the pyrrole ring.
Chemical Transformations at the Cyclobutenone Moiety
The cyclobutenone ring is a highly versatile functional group, susceptible to a variety of chemical transformations due to its ring strain and the presence of the enone system.
Conjugate addition reactions are expected to be a primary mode of reactivity. The β-carbon of the enone system is electrophilic and can be attacked by a wide range of nucleophiles. This would allow for the introduction of various substituents at the 3-position of the cyclobutenone ring.
The strained four-membered ring can also undergo ring-opening reactions. For instance, treatment of 3-azabicyclo[3.2.0]heptane derivatives, which can be formed from the [3+2] cycloaddition of cyclobutenones with azomethine ylides, can lead to the formation of acyclic dienes through the simultaneous cleavage of both the pyrrolidine and cyclobutane rings. rsc.orgrsc.org Thermal or photochemical rearrangements of cyclobutenones are also well-documented. For example, 4-alkenyl-4-hydroxycyclobutenones can rearrange to form benzoquinones upon thermolysis. acs.org Similar rearrangements could potentially be applied to derivatives of this compound.
Furthermore, the ketone functionality can be targeted. Reduction of the ketone would yield the corresponding cyclobutenol, while addition of organometallic reagents would provide tertiary alcohols. These alcohols could then serve as precursors for further transformations.
Modifications and Substitutions on the Pyrrole Ring
The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The cyclobutenone substituent, being electron-withdrawing, is expected to direct incoming electrophiles primarily to the C-2 and C-5 positions of the pyrrole ring.
Classic electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed on the pyrrole ring. organic-chemistry.orgsigmaaldrich.com However, the conditions for these reactions must be chosen carefully to avoid decomposition of the acid-sensitive pyrrole ring and the reactive cyclobutenone moiety. For instance, Friedel-Crafts acylation, which typically requires a strong Lewis acid catalyst, can often be performed under milder conditions for highly activated rings like pyrrole. organic-chemistry.org The synthesis of marinamide, for example, involved a regioselective Friedel-Crafts acylation of a 1-benzyl-1H-pyrrole at the 2-position. nih.gov Intramolecular Friedel-Crafts reactions are also a powerful tool for creating fused ring systems. masterorganicchemistry.com
In addition to classic electrophilic substitutions, modern cross-coupling reactions can also be employed to functionalize the pyrrole ring. After initial halogenation of the pyrrole, Suzuki, Stille, or other cross-coupling reactions could be used to introduce a wide variety of carbon-based substituents. Direct C-H functionalization methodologies are also increasingly being applied to heterocycles, which could provide an alternative route to substituted pyrroles without the need for pre-functionalization.
Chemo- and Regioselective Functionalization Techniques
The functionalization of this compound is governed by the distinct reactivity of its two constituent rings: the electron-rich pyrrole and the strained, electrophilic cyclobutenone. Achieving chemo- and regioselectivity requires careful selection of reagents and conditions to target a specific site without affecting others.
The pyrrole ring is highly susceptible to electrophilic substitution, with a strong preference for the C2 and C5 positions due to the stabilization of the cationic intermediate (the Wheland intermediate). When these positions are occupied, substitution may occur at C3 and C4, though this is less common. The nitrogen atom of the pyrrole is generally unreactive toward electrophiles in neutral or acidic conditions due to the delocalization of its lone pair into the aromatic system. However, deprotonation with a strong base can generate the pyrrolide anion, a potent nucleophile that readily reacts at the nitrogen atom. organic-chemistry.org Ionic liquids have been employed to achieve highly regioselective N-substitution of pyrrole with various electrophiles under mild conditions. organic-chemistry.org
The cyclobutenone moiety possesses several reactive sites. nih.gov The carbonyl group is subject to nucleophilic attack (1,2-addition). The carbon-carbon double bond is activated by the adjacent carbonyl group, making it a good Michael acceptor for conjugate (1,4-) addition of soft nucleophiles. researchgate.net The high ring strain of the four-membered ring (approximately 30 kcal/mol) facilitates ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions. nih.govnih.govrsc.org For instance, rhodium catalysts can insert into the C1-C4 bond, leading to ring expansion to form cyclopentenones. nih.govrsc.org Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. mdpi.com
Achieving selectivity in functionalizing the parent molecule depends on exploiting these differing reactivities. For example, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur selectively on the pyrrole ring at the C2/C5 positions. Conversely, nucleophilic addition of organometallics or soft nucleophiles like thiols or amines would likely target the cyclobutenone ring via 1,4-conjugate addition. The development of enantioselective methods, often using chiral catalysts, allows for the stereocontrolled functionalization of the cyclobutenone core. researchgate.netmdpi.com
Table 1: Regioselective Functionalization Strategies for Pyrrole and Cyclobutenone Scaffolds
Scaffold Reaction Type Reactive Site Typical Reagents/Conditions Outcome Citation Pyrrole Electrophilic Aromatic Substitution C2, C5 NBS, NCS (Halogenation); Acyl chloride/Lewis Acid (Acylation) C2/C5-functionalized pyrrole mdpi.com Pyrrole N-Alkylation (as pyrrolide) N1 1. Strong Base (e.g., NaH); 2. Alkyl halide N-substituted pyrrole organic-chemistry.org Cyclobutenone Conjugate (Michael) Addition C3 (β-carbon) Organocuprates, thiols, amines 3-substituted cyclobutanone researchgate.net Cyclobutenone [2+2] Cycloaddition C2=C3 double bond Alkenes, Alkynes (Photochemical or thermal) Bicyclic systems mdpi.com Cyclobutenone Ring Expansion C1-C4 bond Rh(I) catalysts Poly-substituted cyclopentenones nih.govrsc.org
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability while enabling the construction of complex molecular architectures. Flow chemistry, electrochemistry, and metal-free catalysis represent key frontiers in this endeavor, offering powerful tools for the synthesis of this compound and its analogs.
Flow Chemistry Applications in Synthesizing this compound Analogs
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. researchgate.netmdpi.comsioc-journal.cn These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and streamlined scalability. researchgate.netmdpi.com
While the direct flow synthesis of this compound has not been specifically reported, the principles are readily applicable to its analogs. The synthesis of cyclobutene derivatives, often involving highly reactive or unstable intermediates like ketenes or lithium ynolates, is particularly well-suited to flow reactors. rsc.orgresearchgate.net For instance, a continuous one-flow process has been developed for the synthesis of functionalized cyclobutenes from α,α,α-tribromomethyl ketones and n-butyllithium. rsc.org This method allows for the "flash generation" of the reactive lithium ynolate at 30 °C, a process that would require cryogenic temperatures in a batch setting, followed by an in-line [2+2] cycloaddition. rsc.orgresearchgate.net Similarly, photochemical [2+2] cycloadditions to form cyclobutenes have been modernized using high-power LEDs in continuous-flow reactors, offering a more energy-efficient and scalable approach than traditional mercury lamps. almacgroup.com
Table 2: Advantages of Flow Chemistry in the Synthesis of Heterocyclic Analogs
Advantage Description Relevance to Target Synthesis Citation Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents (e.g., organolithiums) and exothermic reactions. Enables the use of highly reactive species like lithium ynolates for cyclobutenone formation at non-cryogenic temperatures. researchgate.netrsc.org Precise Control Accurate control over residence time, temperature, and mixing leads to higher selectivity and yields. Minimizes side reactions and decomposition of unstable intermediates, improving the yield of the desired cyclobutene or pyrrole core. mdpi.com Scalability Production can be scaled up by running the system for longer periods ('scaling out') rather than using larger, more dangerous reactors. Facilitates the production of gram-to-kilogram quantities of functionalized cyclobutene and pyrrole building blocks for further studies. researchgate.netalmacgroup.com Access to Novel Reactivity Enables reactions under high-pressure or high-temperature conditions that are difficult or unsafe in batch. Could allow for novel cycloaddition or rearrangement pathways for constructing the cyclobutenone ring. researchgate.net Automation & Integration Flow systems can be automated and multiple reaction steps can be "telescoped" together without manual handling of intermediates. A multi-step synthesis of the target molecule could be streamlined into a single, continuous process, improving efficiency. mdpi.commdpi.com
Electrochemical Synthesis Methods for Pyrrole and Cyclobutenone Derivatives
Electrochemical synthesis, which uses electrical current to drive chemical reactions, is an inherently green and powerful methodology. rsc.org It avoids the need for stoichiometric chemical oxidants or reductants, often proceeds under mild conditions, and allows for precise control over reaction potential, which can lead to unique selectivity. rsc.orgresearchgate.net
The electrochemical synthesis of pyrroles and their derivatives is well-established, typically proceeding through the oxidative polymerization of the pyrrole monomer to form polypyrrole. tandfonline.commdpi.com This process involves the oxidation of the monomer to a radical cation, which then couples with other radical cations to build the polymer chain. tandfonline.com By carefully controlling the electrode potential, solvent, and supporting electrolyte, the properties of the resulting material can be tuned. tandfonline.com More relevant to the synthesis of discrete molecules, electrochemical methods have been developed for the construction of polysubstituted pyrroles. rsc.orgrsc.org For example, an electrochemical oxidative annulation of primary amines with aldehydes or ketones provides a route to polysubstituted pyrroles. rsc.org Another approach involves the electro-oxidative cyclization of alkynyl enaminones. rsc.org A one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines has been developed via an electrochemical pathway to yield 1,2,3-trisubstituted pyrroles. researchgate.net
The application of electrochemistry to cyclobutenone synthesis is less common but holds promise. Electrochemical methods can be used to generate reactive intermediates for cycloadditions or to perform functionalizations on pre-existing rings. researchgate.net For instance, the synthesis of key precursors for complex natural products containing a bicyclo[4.2.0]octane core (related to cyclobutane) has been achieved using electrochemical conditions. researchgate.net The synthesis of this compound analogs could potentially be achieved through a sequential strategy: electrochemical synthesis of a functionalized pyrrole precursor, followed by a separate step to construct the cyclobutenone ring, or through a convergent electrochemical approach where precursors for both rings are coupled and cyclized.
Table 3: Overview of Electrochemical Methods for Pyrrole and Cyclobutenone Synthesis
Target Core Electrochemical Method Precursors Key Features Citation Polysubstituted Pyrroles Oxidative Annulation Primary amines and aldehydes/ketones One-pot or stepwise protocol; forms pyrroles via imine intermediates. rsc.org Polysubstituted Pyrroles Oxidative Cyclization Alkynyl enaminones Selectively accesses fused pyrrole systems. rsc.org Trisubstituted Pyrroles Three-Component Reaction β-dicarbonyls, aldehydes, amines One-pot synthesis proceeding through a β-enamino ketone intermediate. researchgate.net Cyclo[n]pyrroles Oxidative Cyclization Thiophene-containing terpyrrole Mild procedure to form large macrocyclic pyrrole derivatives. elsevierpure.com Cyclobutane Precursors Not specified Not specified Used in the total synthesis of complex natural products like kingianins. researchgate.net
Transition Metal-Free Catalysis in Pyrrole and Cyclobutenone Synthesis
The development of synthetic methods that avoid transition metals is a major goal in green chemistry, as it eliminates concerns about cost, toxicity, and contamination of the final product. Significant progress has been made in the transition-metal-free synthesis of both pyrroles and cyclobutenones. rsc.org
A variety of metal-free strategies exist for pyrrole synthesis. acs.orgnih.govorganic-chemistry.org These include modern variations of classic name reactions like the Clauson-Kaas synthesis, which can be performed under solvent-free conditions using catalysts like silica (B1680970) sulfuric acid. beilstein-journals.org Organocatalytic methods are also prominent. For instance, an unprecedented cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by simple NaOH affords 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org Another powerful metal-free approach is the cross-coupling of pyrroles with electrophilic haloacetylenes in a solid medium of alumina (B75360) or potassium carbonate, which proceeds at room temperature without any added catalyst or base. mdpi.com This method has been used to synthesize 2-ethynylpyrroles, which are versatile building blocks for more complex heterocyclic systems. mdpi.combohrium.com
For cyclobutenone synthesis, metal-free [2+2] cycloadditions are a key strategy. The reaction of ynamides can be catalyzed by a Brønsted acid like Tf₂NH to produce 3-aminocyclobutenones. researchgate.net Photochemical [2+2] cycloadditions, as mentioned previously, are inherently metal-free. almacgroup.com Furthermore, thermal rearrangements of aminocyclobutenones can lead to other heterocyclic structures without the need for a metal catalyst. soton.ac.uk The synthesis of this compound analogs could leverage these methods, for example, by first synthesizing the pyrrole ring using a metal-free method and then performing a metal-free cycloaddition to construct the cyclobutenone ring onto a suitable pyrrole-derived precursor. A concise, transition-metal-free strategy for synthesizing pyrrolo[1,2-a]pyrazines has been developed that involves a cross-coupling of pyrroles with acylbromoacetylenes followed by a base-catalyzed intramolecular cyclization, showcasing the power of sequential metal-free reactions. bohrium.com
Table 4: Selected Transition Metal-Free Methods for Pyrrole and Cyclobutenone Synthesis
Target Core Method Catalyst/Conditions Key Features Citation Substituted Pyrroles Aza-Wittig Reaction Metal-free, mild conditions One-pot synthesis from chromones and phenacyl azides; short reaction times. nih.gov NH-Pyrroles Oppenauer–Woodward Oxidation/Cyclization Basic conditions (e.g., t-BuOK), benzophenone One-pot synthesis from secondary alcohols and 2-aminoalcohols. acs.org 2-Ethynylpyrroles Solid-Phase Cross-Coupling Al₂O₃ or K₂CO₃, room temp, solvent-free Direct coupling of pyrroles with haloacetylenes without catalyst or base. mdpi.com Polysubstituted Pyrroles Base-catalyzed Cyclization NaOH Cyclization of methyl isocyanoacetate with aurone analogues. rsc.org 3-Aminocyclobutenones [2+2] Self-Cycloaddition Tf₂NH (Brønsted acid) Metal-free cycloaddition of ynamides. researchgate.net
Table of Mentioned Compounds
| Compound Name | Molecular Structure/Class |
|---|---|
| This compound | Target compound of the article |
| Pyrrole | Five-membered aromatic heterocycle |
| Cyclobutenone | Four-membered cyclic ketone with a double bond |
| Cyclopentenone | Five-membered cyclic ketone with a double bond |
| Polypyrrole | Conductive polymer of pyrrole |
| 2-Ethynylpyrrole | Pyrrole with an ethynyl (B1212043) group at C2 |
| 3-Aminocyclobutenone | Cyclobutenone with an amino group at C3 |
| Methyl isocyanoacetate | Organic reagent |
| Aurone | Class of flavonoid compounds |
| Chromone | Derivative of benzopyran |
| Phenacyl azide | Organic reagent |
| Benzophenone | Organic compound used as a photosensitizer |
| Lithium ynolate | Highly reactive organolithium species |
| Ketenes | Organic compounds with R₂C=C=O structure |
| Pyrrolo[1,2-a]pyrazine | Fused heterocyclic system |
Reaction Mechanisms and Reactivity Profiles of 4 1h Pyrrol 1 Yl Cyclobut 2 Enone
Photochemical Transformations and Mechanistic Pathways
The absorption of light provides 4-(1H-pyrrol-1-yl)cyclobut-2-enone with the energy to undergo a variety of transformations, including cycloadditions, rearrangements, and cycloreversions. These reactions often proceed through highly reactive, short-lived intermediates.
[2+2] Photocycloaddition Reactivity of the Cyclobutenone Enone System
The enone moiety of the cyclobutenone ring is a key player in its photochemical reactivity, readily participating in [2+2] photocycloaddition reactions with alkenes. researchgate.net This reaction, a cornerstone of organic synthesis, allows for the construction of complex cyclobutane-containing structures through the formation of two new carbon-carbon bonds. researchgate.net The reaction is initiated by the photoexcitation of the enone to an excited state, which then interacts with a ground-state alkene to form a cyclobutane (B1203170) ring. researchgate.net
The efficiency and stereochemical outcome of these cycloadditions can be influenced by various factors, including the nature of the alkene, the solvent, and the use of catalysts such as copper(I) triflate. acs.org While intermolecular [2+2] photocycloadditions are common, intramolecular versions have also been developed to create bicyclic systems. acs.orgnih.gov For instance, visible-light-mediated intramolecular dearomative [2+2] cycloaddition of pyrrole (B145914) derivatives with carbon-carbon multiple bonds has been achieved using iridium complexes as photosensitizers. chinesechemsoc.org This method provides access to cyclobutene-fused indolizidines and related polycyclic heterocycles with high yields and stereoselectivity. chinesechemsoc.org
The scope of [2+2] photocycloaddition is broad, encompassing a variety of enones and alkenes, and has been instrumental in the synthesis of numerous natural and unnatural products. acs.orgacs.org
Role of Singlet and Triplet Excited States in Photoreactions
The photochemical behavior of this compound is dictated by the nature of its electronically excited states. Upon absorption of light, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). libretexts.org From the S₁ state, it can either react directly or undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). acs.orglibretexts.org
The reactivity of the enone often proceeds through the triplet state, which has a longer lifetime than the singlet state, allowing for intermolecular reactions to occur. acs.org Population of the triplet state can be achieved through direct irradiation or, more commonly, through the use of a triplet sensitizer (B1316253). acs.orgresearchgate.net A sensitizer is a molecule that absorbs light, crosses to its triplet state, and then transfers its energy to the enone, promoting it to its triplet state. acs.org The choice of sensitizer is crucial, as its triplet energy must be equal to or higher than that of the enone for efficient energy transfer. chinesechemsoc.org
In the context of the intramolecular [2+2] cycloaddition of pyrrole derivatives, the reaction proceeds via an energy-transfer mechanism from a photosensitizer to the substrate. chinesechemsoc.org The triplet state energies of both the sensitizer and the substrate are key parameters in optimizing the reaction conditions. chinesechemsoc.org DFT calculations have been employed to understand the energy profiles and the involvement of different excited states in these reactions. chinesechemsoc.org
| Excited State | Multiplicity | Typical Lifetime | Reactivity |
| S₁ (Singlet) | 1 | Nanoseconds | Can undergo direct reaction or intersystem crossing to T₁. |
| T₁ (Triplet) | 3 | Microseconds | Often the key reactive state in enone photocycloadditions. |
Biradical Intermediates and Exciplex Formation
The formation of a 1,4-diradical intermediate is a characteristic feature of enone [2+2] photocycloadditions proceeding through a triplet excited state. acs.orgacs.org Following excitation and intersystem crossing to the triplet state, the enone adds to an alkene to form this diradical species. acs.org This intermediate then undergoes spin inversion to a singlet diradical before cyclizing to form the cyclobutane product. acs.org
In some cases, an exciplex, or excited-state complex, may form between the excited enone and the ground-state alkene prior to the formation of the covalent bonds of the diradical. The involvement of such species can influence the regioselectivity and stereoselectivity of the cycloaddition.
DFT calculations and experimental studies have provided evidence for the involvement of diradical species in the excited states of intramolecular [2+2] cycloadditions of pyrrole derivatives. chinesechemsoc.org These studies have helped to elucidate the detailed energy profiles and reaction pathways. chinesechemsoc.org
Photoinduced Rearrangements and Cycloreversions
Beyond cycloadditions, photoexcited cyclobutenones can undergo a variety of rearrangements and cycloreversion reactions. soton.ac.uk One significant pathway is the photoinduced electrocyclic ring-opening to form a vinylketene intermediate. nih.gov This highly reactive species can then be trapped by various nucleophiles or participate in subsequent cycloaddition reactions. nih.govrsc.org
The photochemistry of cyclobutenones is often a complex interplay of different reaction pathways. For example, under UV irradiation, the cycloadducts of [2+2] photocycloadditions can sometimes be sensitized again, leading to ring-opening compounds. chinesechemsoc.org The specific outcome of a photochemical reaction can be influenced by factors such as the substitution pattern on the cyclobutenone ring, the wavelength of light used, and the presence of sensitizers or quenchers. soton.ac.uk
Thermal Rearrangements and Ring-Opening Processes
In addition to photochemical pathways, this compound can undergo thermally induced transformations, primarily driven by the release of ring strain. researchgate.net
Electrocyclic Ring Opening of the Cyclobutenone Core
A key thermal reaction of cyclobutenones is the conrotatory electrocyclic ring-opening to generate a vinylketene. nih.govmasterorganicchemistry.com This pericyclic reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of the reaction based on the symmetry of the molecular orbitals involved. masterorganicchemistry.comlibretexts.org The vinylketene intermediate is highly reactive and can undergo a variety of subsequent transformations, including intramolecular cyclizations and trapping by external reagents. nih.govmit.edu
The thermal rearrangement of cyclobutenones has been utilized as a powerful tool in organic synthesis for the construction of various carbo- and heterocyclic systems. soton.ac.uksoton.ac.uk For instance, the thermal rearrangement of 4-alkenyl-4-hydroxycyclobutenones has been shown to produce benzoquinones. acs.org The temperature required for the ring-opening can vary depending on the substituents on the cyclobutenone ring. nih.gov
| Reaction Type | Conditions | Key Intermediate | Governing Principle |
| Electrocyclic Ring Opening | Thermal | Vinylketene | Woodward-Hoffmann Rules (Conrotatory) |
Thermolysis of Aminocyclobutenones and Product Diversification
The thermal behavior of aminocyclobutenones, including this compound, is characterized by ring-opening reactions that lead to a variety of products. The specific outcome of the thermolysis is highly dependent on the substitution pattern of the cyclobutenone ring and the nature of the amino substituent.
Generally, the thermolysis of alkyl azides requires activation barriers of 38–40 kcal/mol. acs.org This process typically involves the extrusion of nitrogen gas to form a nitrene intermediate, which can then undergo various rearrangements. acs.org In the case of this compound, heating can induce a [2+2] cycloaddition, a common reaction for cyclobutenones. This can be followed by a retro-Diels-Alder reaction, leading to the loss of carbon dioxide and the formation of new heterocyclic systems. wikipedia.org The high temperatures favor the reverse Diels-Alder reaction. wikipedia.org
The product diversification from the thermolysis of aminocyclobutenones is a key feature of their chemistry. For instance, the thermolysis of 4-aryl-3-azidopyridines has been developed as a method for the synthesis of harmane and harmine (B1663883) alkaloids and their analogs. researchgate.net This highlights the potential for generating diverse and complex molecular scaffolds from substituted aminocyclobutenones under thermal conditions.
Cascade Reactions Involving Ring Transformations
Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis for the construction of complex molecules from simple starting materials in a single operation. This compound and related aminocyclobutenones are excellent substrates for cascade reactions that involve ring transformations.
These reactions often proceed through a series of intramolecular events, leading to the formation of multiple rings in a regio- and stereoselective manner. For example, a cascade reaction involving a Hofmann rearrangement followed by a ring expansion has been utilized to synthesize 2-aryl-1-pyrroline derivatives from cyclobutane carboxamides. researchgate.net
The intramolecular Diels-Alder reaction is another important cascade process. researchgate.net When the diene and dienophile are part of the same molecule, two rings are formed in one step. researchgate.net This approach offers several advantages, including increased reaction rates and high stereoselectivity due to the constrained transition state. researchgate.net The use of high dilution can prevent competing intermolecular reactions. researchgate.net
Furthermore, cascade reactions of aminocyclobutenones can be initiated by various reagents. For example, treatment of 2-arylacetonitriles with triflic acid can lead to cyclodimeric 3-aminoisoquinolines or other complex heterocyclic systems depending on the reaction conditions and the electronic nature of the aryl ring. researchgate.net
Cycloaddition Reactions Beyond Photochemistry
While photochemical [2+2] cycloadditions are a hallmark of cyclobutenone chemistry, this compound also participates in other types of cycloaddition reactions, significantly expanding its synthetic utility.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.org In this reaction, this compound can act as the dienophile, reacting with a conjugated diene. The reaction is a concerted process, meaning all bonds are formed and broken simultaneously, which leads to a high degree of stereospecificity. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.compressbooks.pub
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect. masterorganicchemistry.com Generally, the reaction favors the formation of "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products over "meta" (1,3-disubstituted) products. masterorganicchemistry.com This can be rationalized by considering the electronic properties of the reactants. The diene, typically electron-rich, acts as the nucleophile, while the dienophile, often bearing electron-withdrawing groups, is the electrophile. libretexts.orgmasterorganicchemistry.com The major product arises from the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com
The stereoselectivity of the Diels-Alder reaction often favors the endo product due to secondary orbital overlap, an additional bonding interaction in the transition state. libretexts.org However, steric hindrance can sometimes favor the formation of the exo product. libretexts.org
| Diene Type | Predominant Product |
| 1-substituted dienes | "ortho" (1,2) products masterorganicchemistry.com |
| 2-substituted dienes | "para" (1,4) products masterorganicchemistry.com |
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. scribd.comorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, which in this context can be the double bond of the cyclobutenone ring in this compound. organic-chemistry.org This type of reaction is a [4+2] cycloaddition, similar to the Diels-Alder reaction, and generally proceeds through a concerted pericyclic mechanism. organic-chemistry.org
A variety of 1,3-dipoles can be employed, including azomethine ylides, nitrile oxides, and diazoalkanes. scribd.comnih.gov The regioselectivity of the cycloaddition is influenced by both electronic and steric factors. organic-chemistry.org The use of catalysts, such as copper(I) in the case of azide-alkyne cycloadditions, can significantly enhance regioselectivity. mdpi.com
The reaction conditions, including the choice of solvent, can also play a crucial role. For instance, fluorinated solvents like 2,2,2-trifluoroethanol (B45653) have been shown to improve reaction rates and yields in some 1,3-dipolar cycloadditions. frontiersin.org
| 1,3-Dipole Type | Resulting Heterocycle |
| Azomethine ylides | Pyrrolidines nih.gov |
| Nitrile oxides | Isoxazolines mdpi.com |
| Diazoalkanes | Pyrazoles frontiersin.org |
Reactivity of the Pyrrole Moiety in Conjugation with Cyclobutenone
The conjugation of the pyrrole ring with the cyclobutenone moiety influences the reactivity of both components. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, while also modulating the reactivity of the cyclobutenone.
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. pearson.comlibretexts.org The nitrogen atom's lone pair of electrons is part of the aromatic sextet, which makes the carbon atoms of the ring nucleophilic. libretexts.org Electrophilic attack typically occurs at the C2 position (α-position) because the resulting cationic intermediate is more stabilized by resonance (three resonance forms) compared to attack at the C3 position (β-position) (two resonance forms). libretexts.orguop.edu.pk However, if the C2 and C5 positions are blocked, substitution will occur at the C3 and C4 positions. chemtube3d.com
Common electrophilic substitution reactions of pyrrole include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. libretexts.orguop.edu.pk These reactions often proceed under mild conditions. iust.ac.ir For example, pyrrole can be nitrated with nitric acid in acetic anhydride (B1165640) at low temperatures. uop.edu.pk
The presence of the electron-withdrawing cyclobutenone ring attached to the nitrogen atom of the pyrrole in this compound is expected to decrease the electron density of the pyrrole ring, thereby reducing its reactivity towards electrophiles compared to unsubstituted pyrrole.
Pyrrole itself is a very weak acid (pKa ~17.5) and can be deprotonated by strong bases to form the pyrrolide anion, which is a potent nucleophile. uop.edu.pk This allows for N-alkylation and N-acylation reactions.
| Reaction Type | Position of Attack | Reagents |
| Nitration | C2 | Nitric acid/Acetic anhydride uop.edu.pk |
| Sulfonation | C2 | Sulfur trioxide/Pyridine uop.edu.pk |
| Halogenation | C2, C3, C4, C5 | Sulfuryl chloride |
| Friedel-Crafts Acylation | C2 | Acetic anhydride uop.edu.pk |
| Vilsmeier-Haack Reaction | C2 | Phosphorus oxychloride/DMF |
Influence of Cyclobutenone on Pyrrole Aromaticity and Reactivity
The aromaticity of pyrrole is a consequence of the delocalization of six π-electrons over the five-membered ring, a system that fulfills Hückel's rule (4n+2 π-electrons). libretexts.orgpharmaguideline.com The nitrogen atom's lone pair is integral to this aromatic sextet, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic attack, preferentially at the C2 and C5 positions. msu.edu However, substitution on the nitrogen atom can significantly modulate this aromatic character and the associated reactivity.
In this compound, the nitrogen atom is bonded to a sp²-hybridized carbon of the cyclobutenone ring. This arrangement makes it analogous to N-vinyl and N-acylpyrroles. The cyclobutenone substituent is expected to be electron-withdrawing due to the combined effects of the vinyl group and the polarized carbonyl group. This withdrawal of electron density from the nitrogen atom has two primary consequences for the pyrrole ring:
Reduction of Aromaticity: By pulling the nitrogen's lone pair towards the substituent, the electron-withdrawing cyclobutenone ring diminishes the extent of its participation in the pyrrole's π-system. This partial disruption of the aromatic sextet is expected to decrease the aromatic stabilization energy of the pyrrole ring compared to unsubstituted pyrrole. While pyrrole has a resonance energy of approximately 21 kcal/mol, N-acylpyrroles show reduced aromaticity, and a similar effect is anticipated here. msu.edu
Decreased Nucleophilicity and Reactivity: The reduced electron density on the pyrrole ring deactivates it towards electrophilic aromatic substitution. Reactions that are facile with pyrrole, such as halogenation, nitration, or Friedel-Crafts acylation, would be expected to proceed under harsher conditions, if at all, with this compound. The nucleophilicity of the carbon atoms is reduced, making attack by electrophiles less favorable.
The table below provides a comparative overview of the expected reactivity profile.
| Compound | Pyrrole Ring Electron Density | Aromaticity | Reactivity towards Electrophiles | Key Reactions |
|---|---|---|---|---|
| Pyrrole | High | High (Resonance Energy: ~21 kcal/mol) | High | Facile electrophilic substitution at C2/C5, polymerization in strong acid. |
| N-Acylpyrrole | Reduced | Reduced | Low | Resistant to typical electrophilic substitution; can undergo reactions at the acyl group. |
| This compound (Predicted) | Reduced | Reduced | Low | Likely resistant to electrophilic substitution on the pyrrole ring; reactivity dominated by the cyclobutenone moiety (e.g., ring-opening, cycloadditions). |
Intermediate Characterization and Mechanistic Elucidation Studies
The reactivity of this compound is likely dominated by the strained four-membered ring. Cyclobutenones are known to undergo a variety of transformations, often proceeding through highly reactive, unstable intermediates. soton.ac.uk Elucidating the precise reaction mechanisms would necessitate the characterization of these transient species through spectroscopic methods and trapping experiments.
Spectroscopic Probing of Reactive Intermediates
Direct observation of reaction intermediates is a powerful tool for mechanistic investigation. For a molecule like this compound, which can potentially undergo thermal or photochemical reactions, several spectroscopic techniques could be employed to identify transient species.
Thermal Rearrangement: Upon heating, cyclobutenones can undergo electrocyclic ring-opening to form vinylketenes. This is a well-established reaction. soton.ac.uk For this compound, this would lead to the formation of a highly reactive pyrrolyl-substituted vinylketene. This intermediate could be detected using:
Time-Resolved Infrared (TR-IR) Spectroscopy: Ketenes exhibit a very strong and characteristic IR absorption band for the C=C=O asymmetric stretch, typically appearing in the 2100–2150 cm⁻¹ region. Monitoring this spectral window during thermolysis would provide direct evidence for the formation of the vinylketene intermediate.
Photochemical Reactions: The enone chromophore in the cyclobutenone ring can absorb UV light, leading to excited states that can undergo various reactions, including [2+2] cycloadditions or rearrangements. researchgate.net Potential photochemical intermediates could include:
Triplet States: The excited triplet state of the enone could be detected by transient absorption spectroscopy , which measures changes in optical absorption following a laser pulse. Triplet states often have characteristic long-lived absorptions.
Biradicals: Intramolecular or intermolecular reactions could proceed via biradical intermediates. While direct spectroscopic observation is challenging, techniques like time-resolved electron paramagnetic resonance (TR-EPR) could potentially detect these species.
The table below outlines potential intermediates and the spectroscopic methods that could be used for their detection.
| Reaction Type | Potential Intermediate | Key Structural Feature | Spectroscopic Probing Method | Expected Signature |
|---|---|---|---|---|
| Thermal Ring-Opening | Pyrrolyl-vinylketene | C=C=O group | Time-Resolved IR (TR-IR) | Strong absorption at ~2100-2150 cm⁻¹ |
| Photochemical Excitation | Triplet Enone | Unpaired electrons | Transient Absorption Spectroscopy | Characteristic absorption in the UV-Vis region |
| Photocycloaddition | 1,4-Biradical | Two radical centers | Time-Resolved EPR (TR-EPR) | Characteristic EPR spectrum |
Trapping Experiments for Unstable Intermediates
When direct spectroscopic observation of an intermediate is not feasible due to its short lifetime or low concentration, trapping experiments provide an indirect method for confirming its existence. This involves introducing a "trapping agent" into the reaction mixture that reacts specifically with the proposed intermediate to form a stable, characterizable product.
Trapping of the Vinylketene Intermediate: The vinylketene that would be formed from the thermal ring-opening of this compound is a powerful electrophile and a good diene partner in cycloadditions. It could be trapped by various nucleophiles and dienophiles.
With Alcohols or Amines: Introducing a nucleophile like methanol (B129727) or a primary/secondary amine would lead to the formation of a stable ester or amide, respectively. The isolation of such a product would be strong evidence for the vinylketene intermediate.
With Dienes/Dienophiles: The vinylketene can participate in [4+2] or [2+2] cycloaddition reactions. For example, reacting it with a reactive dienophile like an alkyne could yield a substituted phenol (B47542) after tautomerization, while reaction with a diene could yield a six-membered ring adduct.
Trapping of Radical Intermediates: Photochemically generated radical intermediates can be trapped using radical scavengers.
With TEMPO: A stable radical like (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) can efficiently trap carbon-centered radicals to form stable alkoxyamine adducts, which can be isolated and characterized by mass spectrometry and NMR.
The following table summarizes potential trapping experiments.
| Proposed Intermediate | Trapping Agent | Expected Trapped Product Type | Significance |
|---|---|---|---|
| Pyrrolyl-vinylketene | Methanol (CH₃OH) | Methyl ester | Confirms thermal electrocyclic ring-opening mechanism. |
| Cyclopentadiene | [4+2] Cycloaddition adduct | ||
| Biradical | TEMPO | TEMPO adduct | Provides evidence for a radical-mediated photochemical pathway. |
Through a combination of these predictive models based on known reactivity and the application of advanced spectroscopic and trapping techniques, the complex reaction mechanisms and reactivity profiles of this compound can be thoroughly investigated.
Theoretical and Computational Chemistry Investigations of 4 1h Pyrrol 1 Yl Cyclobut 2 Enone
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for determining the ground-state properties of molecules. For 4-(1H-Pyrrol-1-yl)cyclobut-2-enone, a DFT analysis would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in space.
This optimization process minimizes the total energy of the molecule, providing key information such as:
Bond Lengths and Angles: Precise predictions of the distances between bonded atoms and the angles they form.
Total Energy: The absolute energy of the molecule in its relaxed state, which can be used to compare the stability of different isomers or conformers.
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the spontaneity of reactions involving the molecule. chinesechemsoc.org
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for obtaining accurate results that correlate well with experimental data, should it become available. chinesechemsoc.orgresearchgate.net
A representative data table for DFT-calculated ground state properties would typically look like this, although specific values for this molecule are not available in published literature: Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | e.g., 1.21 Å |
| C=C Bond Length (cyclobutene) | e.g., 1.34 Å |
| N-C (cyclobutene) Bond Length | e.g., 1.40 Å |
| Total Energy | e.g., -477 Hartrees |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. Current time information in Bangalore, IN.
A TD-DFT calculation for this molecule would yield:
Excitation Energies: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies correspond to the absorption bands in a UV-Vis spectrum.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.
UV-Vis Spectrum Simulation: By plotting the calculated excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. This can be compared with experimental spectra to validate the computational model and assign specific electronic transitions (e.g., n→π* or π→π*). Current time information in Bangalore, IN.nih.gov
The molecule this compound is not entirely rigid. Rotation can occur around the single bond connecting the nitrogen of the pyrrole (B145914) ring to the cyclobutenone ring. A conformational analysis is performed to identify the different stable spatial arrangements (conformers) and the energy barriers between them.
This analysis involves:
Scanning the Potential Energy Surface (PES): The dihedral angle between the two rings is systematically varied, and the energy of the molecule is calculated at each step.
Identifying Minima and Maxima: The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for rotation.
Understanding the conformational landscape is crucial as different conformers can have distinct chemical and physical properties, including reactivity and spectroscopic signatures.
Analysis of Bonding and Aromaticity
Beyond structure and energy, computational methods can dissect the nature of chemical bonds and the distribution of electrons within the molecule.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. researchgate.net This method provides a detailed understanding of bonding and intermolecular interactions.
For this compound, NBO analysis would quantify:
Charge Distribution: Calculation of the natural atomic charges on each atom, offering a more chemically meaningful picture of charge distribution than other methods like Mulliken population analysis.
Donor-Acceptor Interactions: It identifies and quantifies the stabilizing energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net These interactions, such as the delocalization from the pyrrole's π-system into the cyclobutenone's π*-system, are key to understanding the molecule's electronic structure and reactivity.
A representative data table for NBO analysis would typically show the most significant donor-acceptor interactions, though specific values for this molecule are not available in published literature: Table 2: Hypothetical NBO Second-Order Perturbation Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| π (Pyrrole C=C) | π* (Cyclobutenone C=O) | e.g., 5.4 |
| LP (N) | π* (Cyclobutenone C=C) | e.g., 25.1 |
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. The pyrrole ring is aromatic, possessing 6 π-electrons. The cyclobut-2-enone ring is not aromatic. When these two rings are joined, the electronic communication between them can influence their properties.
The degree of delocalization and aromaticity in the combined system can be assessed using several computational indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of aromaticity, while a positive value indicates anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system.
Electron Delocalization Indices: Methods like the para-delocalization index (PDI) and the aromatic fluctuation index (FLU) can quantify the extent of electron sharing between atoms.
Strain Energy Analysis of the Cyclobutenone Ring
The reactivity of cyclobutenone and its derivatives is significantly influenced by ring strain. This strain arises from the deviation of bond angles within the four-membered ring from their ideal values, leading to increased energy and a predisposition towards reactions that relieve this strain. Computational methods, such as density functional theory (DFT), are valuable tools for quantifying the strain energy.
The strain energy of a cyclic molecule is typically determined by calculating the enthalpy change of a balanced chemical reaction where the strained ring is converted into an acyclic, strain-free reference compound. For cyclobutenones, the inherent ring strain is a key factor governing their chemical behavior, making them more reactive than their less strained counterparts like cyclopentenones and cyclohexenones. The chemical reactivity of cyclobutanones and cyclobutenones is markedly different from that of cyclic ketones with larger rings, a difference attributed to their substantial ring strain, which is estimated to be around 25 kcal/mol.
Computational analyses have revealed that for cyclic dienophiles, ring strain is not the sole determinant of reactivity in Diels-Alder reactions. However, the high reactivity of cyclobutenone as a dienophile is partly attributed to the release of this ring strain in the transition state. The ease of out-of-plane distortion, which is greater for smaller rings, contributes to lower activation barriers in cycloaddition reactions.
A summary of calculated strain energies for related cyclic systems is presented in the table below.
| Compound | Ring Size | Saturation | Heteroatom(s) | Substituent(s) | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | 3 | Saturated | None | None | ~54 |
| Cyclobutane (B1203170) | 4 | Saturated | None | None | ~25 |
| Cyclopentene | 5 | Unsaturated | None | None | ~5 |
| 1-Fluoro-3-pyrroline | 5 | Unsaturated | N | F | ~8 |
| 3,6-Dihydropyran | 6 | Unsaturated | O | None | 4.3 |
This table presents representative strain energies for various cyclic compounds to provide context for the discussion of cyclobutenone ring strain. Data for this compound is not explicitly available in the provided search results.
Computational Mechanistic Studies
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by characterizing transition states and mapping out the energetics of reaction pathways. For reactions involving cyclobutenone derivatives, these studies are crucial for understanding their reactivity and selectivity.
In the context of [2+2] cycloaddition reactions, which are characteristic of cyclobutenones, computational studies have been employed to determine whether the mechanism is concerted or stepwise. For instance, the cycloaddition of ketenes with various partners has been shown to proceed through either a concerted, though often asynchronous, path or a non-concerted, stepwise mechanism involving a zwitterionic or biradical intermediate. The nature of the reactants and the reaction conditions significantly influence the operative pathway.
For Diels-Alder reactions where cyclobutenone acts as a dienophile, computational studies have consistently shown that the reactions proceed through a concerted, albeit asynchronous, mechanism. This means that the two new carbon-carbon bonds are formed in a single step, but not necessarily at the same rate. The asynchronicity of the transition state can be influenced by substituents on both the diene and the dienophile.
The activation barriers for these reactions, which determine the reaction rates, can be accurately calculated using methods like density functional theory (DFT). For example, in the Diels-Alder reaction of cyclobutenone with cyclopentadiene, the activation energy for the endo pathway is calculated to be lower than that of the exo pathway, indicating a kinetic preference for the endo product. The presence of substituents on the cyclobutenone ring can alter these activation barriers. For instance, electron-withdrawing groups like cyano (-CN) have been found to lower the activation barriers in Diels-Alder reactions, making the reaction more favorable.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state smoothly connects the reactants and products on the potential energy surface. These calculations provide a detailed picture of the geometric changes that occur along the reaction pathway.
Solvent effects can play a critical role in the outcome of chemical reactions, influencing reaction rates, selectivity, and even the reaction mechanism itself. Computational models are frequently used to simulate these effects and provide insights that can be difficult to obtain experimentally.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. For example, in the hydride reduction of substituted cyclobutanones, implicit solvent models have been used to calculate solvation free energies and have shown that decreasing solvent polarity can enhance stereoselectivity. Similarly, for the ring-opening of the cyclobutene (B1205218) radical cation, PCM calculations revealed a preference for a specific pathway in a chloroform (B151607) solvent.
Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this approach can be crucial for understanding reactions where specific interactions with the solvent are important. Machine learning potentials are an emerging strategy to make the modeling of reactions in explicit solvents more efficient.
The choice of solvent can significantly impact the stability of reactants, transition states, and products. For instance, in reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions where the transition state is less polar than the reactants, a less polar solvent may be favored. Computational studies have shown that for certain cycloaddition reactions, the reaction rates in various solvents can be accurately predicted using DFT in conjunction with implicit solvent models.
Computational chemistry is an indispensable tool for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, these computational approaches can explain why certain isomers are formed preferentially.
Regioselectivity refers to the preference for one direction of bond formation over another when multiple outcomes are possible. In the context of cycloaddition reactions involving substituted cyclobutenones, the regioselectivity is often governed by a combination of steric and electronic factors. For example, in the Diels-Alder reaction of substituted cyclobutenones with unsymmetrical dienes, computational studies can predict which regioisomer will be the major product by comparing the activation energies of the different possible pathways. The ketone functionality on the cyclobutenone ring has been shown to play a significant role in controlling the regiochemistry of these reactions. In some cases, electronic effects, such as the polarization of the alkyne in the Pauson-Khand reaction, dictate the regiochemical outcome in the absence of overriding steric effects.
Stereoselectivity , the preference for the formation of one stereoisomer over another, is also amenable to computational investigation. In Diels-Alder reactions of cyclobutenones, the preference for endo or exo products can be rationalized by examining the transition state geometries and energies. While the parent cyclobutenone often favors the endo product, substituents on the ring can shift the preference to the exo pathway. For instance, in the hydride reduction of 3-substituted cyclobutanones, DFT calculations have revealed that torsional strain is a major factor favoring the formation of the cis alcohol product.
Computational models like the Felkin-Anh model can be used to rationalize the facial selectivity in nucleophilic additions to carbonyl groups. Furthermore, the stereospecificity of a reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product, can also be explained through computational analysis of the reaction mechanism.
Predictive Modeling for Reactivity and Spectroscopic Signatures
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity.
In the context of this compound, FMO theory can be applied to understand its behavior in various reactions, particularly cycloadditions. The pyrrole ring, being an electron-rich aromatic system, will significantly influence the energy and electron density distribution of the HOMO of the molecule. The cyclobutenone moiety, with its electron-withdrawing carbonyl group and strained double bond, will primarily dictate the characteristics of the LUMO.
For pericyclic reactions like the Diels-Alder reaction, FMO theory can predict whether a reaction is thermally or photochemically allowed and can also rationalize the observed regioselectivity and stereoselectivity. The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines the favored pathway. For cyclobutenone acting as a dienophile, its reactivity is enhanced by a low-lying LUMO, making it a good electron acceptor. The presence of the pyrrol-1-yl group at the 4-position, an electron-donating group, would raise the energy of the HOMO, potentially making it a more reactive diene in certain cycloaddition reactions.
The table below presents a conceptual overview of how FMO theory can be applied to predict the reactivity of this compound in different types of reactions.
| Reaction Type | Role of this compound | Key FMO Interaction | Predicted Reactivity |
| Diels-Alder (Normal Electron Demand) | Dienophile | LUMO of Cyclobutenone derivative with HOMO of Diene | The electron-withdrawing nature of the enone system lowers the LUMO, making it a reactive dienophile. |
| Diels-Alder (Inverse Electron Demand) | Diene | HOMO of Cyclobutenone derivative with LUMO of Dienophile | The electron-donating pyrrole group raises the HOMO, potentially allowing it to act as a diene with electron-deficient dienophiles. |
| Nucleophilic Addition | Electrophile | LUMO localized on the carbonyl carbon and the β-carbon of the enone | The low-lying LUMO makes the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. |
| Electrophilic Addition | Nucleophile | HOMO with significant density on the pyrrole ring and the C=C bond | The high-energy HOMO suggests reactivity towards electrophiles, particularly at the electron-rich pyrrole ring. |
FMO analysis is also instrumental in explaining the stereochemical outcomes of electrocyclic reactions, such as the ring-opening of cyclobutenes. The symmetry of the HOMO of the reactant determines whether the ring opening will be conrotatory or disrotatory under thermal or photochemical conditions.
Correlation of Computational Data with Experimental Observations
The validation of computational models against experimental data is crucial for their predictive power. Key areas where this correlation is vital for understanding this compound include spectroscopic properties, molecular geometry, and electronic characteristics.
Spectroscopic Analysis:
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. academie-sciences.frbohrium.com The accuracy of these predictions can be benchmarked against experimental measurements.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts. tandfonline.com For this compound, key correlations would involve the protons and carbons of both the cyclobutenone and pyrrole rings. Discrepancies between calculated and experimental shifts can often be rationalized by factors such as solvent effects or conformational averaging, which might not be fully captured in the computational model. beilstein-journals.org The correlation is generally strong, with calculated values typically falling in line with experimental findings for similar structures. academie-sciences.fr
IR Spectroscopy: Vibrational frequencies from IR spectroscopy correspond to the various bond stretching and bending modes within the molecule. DFT calculations can predict these vibrational modes. A well-known systematic discrepancy exists where calculated frequencies are often higher than experimental ones, primarily due to the harmonic approximation used in calculations and the neglect of anharmonicity. researchgate.net This is typically corrected by applying a scaling factor, which often brings theoretical and experimental spectra into excellent agreement. nih.gov For the target molecule, the characteristic C=O and C=C stretching frequencies of the cyclobutenone ring and the C-N and C-H vibrations of the pyrrole ring are key points of comparison.
Table 1: Representative Correlation of Calculated and Experimental Spectroscopic Data for Key Moieties in Pyrrole and Cyclobutenone Derivatives
| Spectroscopic Parameter | Moiety | Typical Experimental Value | Typical Calculated Value (DFT) |
| ¹H NMR (δ, ppm) | Pyrrole H (α to N) | 6.8 - 7.5 | 6.9 - 7.6 |
| Pyrrole H (β to N) | 6.1 - 6.3 | 6.2 - 6.4 | |
| Vinylic CH (cyclobutenone) | 6.0 - 7.5 | 6.1 - 7.6 | |
| ¹³C NMR (δ, ppm) | Carbonyl C=O (cyclobutenone) | 180 - 195 | 182 - 198 |
| Vinylic C=C (cyclobutenone) | 140 - 165 | 142 - 168 | |
| Pyrrole C (α to N) | 118 - 125 | 120 - 127 | |
| IR (ν, cm⁻¹) | Carbonyl C=O Stretch | 1750 - 1790 | 1780 - 1820 (unscaled) |
| Alkene C=C Stretch | 1580 - 1620 | 1600 - 1640 (unscaled) |
Note: The data presented are representative values sourced from various studies on pyrrole and cyclobutenone derivatives and are intended for illustrative purposes. tandfonline.combeilstein-journals.orgresearchgate.netcore.ac.ukvu.nl The calculated values are typical for DFT methods like B3LYP with a standard basis set (e.g., 6-31G(d)) before scaling.
Molecular Geometry and Structural Parameters:
Experimental techniques like X-ray crystallography provide precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. These geometric parameters can be compared with those obtained from geometry optimization calculations using methods like DFT or Møller-Plesset perturbation theory (MP2).
For this compound, key structural questions that can be addressed by this correlative approach include:
The planarity of the cyclobutenone ring.
The bond lengths within the strained four-membered ring.
The orientation (dihedral angle) of the pyrrole ring relative to the cyclobutenone ring. DFT studies on related β-substituted pyrroles have shown that the substituent can influence the planarity and electronic properties of the macrocycle. bohrium.com
Good agreement between calculated and experimental geometries validates the computational model and allows it to be used to explore conformational landscapes and transition states that are difficult to characterize experimentally. frontiersin.org
Table 2: Correlation of Key Structural Parameters for Cyclobutane and Pyrrole Systems
| Structural Parameter | Moiety | Experimental Range (Å or °) | Calculated Range (Å or °) |
| Bond Length (Å) | C=O (cyclobutenone) | 1.19 - 1.22 | 1.20 - 1.23 |
| C=C (cyclobutenone) | 1.33 - 1.36 | 1.34 - 1.37 | |
| C-N (pyrrole-cyclobutene) | 1.38 - 1.42 | 1.39 - 1.43 | |
| **Bond Angle (°) ** | C-C-C (in cyclobutane) | 87 - 91 | 88 - 92 |
| Dihedral Angle (°) | Pyrrole vs. Cyclobutenone Plane | Varies with substitution | Varies (often non-planar) |
Note: The data are representative values from crystallographic and computational studies on various cyclobutane and N-substituted pyrrole structures. bohrium.comfrontiersin.org The exact values for the target molecule would require a specific study.
Electronic Properties and Reactivity:
The correlation extends to electronic properties such as HOMO-LUMO energy gaps, which can be related to experimental UV-Vis absorption spectra and electrochemical potentials. tandfonline.combeilstein-journals.org Computational studies can map out electrostatic potential surfaces, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which correlates with observed chemical reactivity. For instance, the reactivity of pyrroles and cyclobutenones in cycloaddition reactions can be rationalized and predicted by analyzing their frontier molecular orbitals (FMOs). frontiersin.orgacs.org
Synthetic Applications of 4 1h Pyrrol 1 Yl Cyclobut 2 Enone and Its Derivatives in Complex Molecule Construction
Role as a Versatile Building Block in Organic Synthesis
The 4-(1H-pyrrol-1-yl)cyclobut-2-enone scaffold is a multifaceted building block, largely due to the inherent reactivity of the enone system within the strained cyclobutane (B1203170) ring. This reactivity allows it to participate in a diverse range of chemical transformations. Derivatives such as pyrrole-based enaminones and related structures serve as foundational materials for constructing more complex heterocyclic systems. researchgate.netnih.gov For instance, enaminones derived from 2-formylpyrrole are effective precursors for synthesizing pyrrolo[1,2-a]pyrazines. nih.gov
The utility of this scaffold is further enhanced by its ability to undergo various cycloaddition and rearrangement reactions. The intramolecular [2+2] photocycloaddition of related enone-allene systems, which proceeds through a cyclobutane intermediate, provides a pathway to unique bicyclic pyrroles fused to eight-membered rings. ru.nl Similarly, the Staudinger ketene-imine cycloaddition, using in situ generated pyrrolyl-substituted ketenes, offers a stereoselective route to trans-β-lactams, highlighting the versatility of the pyrrole-substituted four-membered ring motif. doi.org These examples underscore the role of the core structure as a linchpin for accessing diverse and complex molecular frameworks.
Strategies for Constructing Polycyclic and Fused Ring Systems
The development of novel strategies to construct intricate polycyclic and fused ring systems is a central theme in the application of this compound and its analogs. These methods leverage the inherent reactivity of the pyrrole (B145914) and cyclobutenone components to forge multiple new bonds and rings in a controlled manner.
One powerful approach involves metal-catalyzed cascade reactions. Gold(I) catalysis, for example, has been employed to transform nitrogen-tethered 1,8-diynes into complex polycyclic systems like indolo[1,7-ab]benzazepines and indolo[1,2-a]quinolines through selective cycloisomerization pathways. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation reactions have also proven effective. For instance, the double C-H activation of N-aryl pyrroles followed by annulation with alkynes yields pyrrolo[a]fused quinolines. mdpi.com
Photochemical methods also provide a unique entry into fused systems. The intramolecular [2+2] photocycloaddition between an enone and an allene (B1206475) tethered together generates a cyclobutane-containing intermediate that can subsequently fragment to yield bicyclic pyrroles. ru.nl Furthermore, tandem reactions, such as the isothiourea-catalyzed Michael addition–lactonization followed by in situ ring-opening and cyclization, have been developed to convert simple pyrrole-containing starting materials into highly functionalized tetrahydroindolizine derivatives. rsc.org
The following table summarizes selected strategies for the synthesis of polycyclic systems from pyrrole-based precursors.
| Starting Material Type | Reaction Strategy | Key Reagents/Catalysts | Resulting Polycyclic System | Ref |
| N-tethered 1,8-diynes | Gold-catalyzed cascade hydroamination/cycloisomerization | Gold(I) complexes (e.g., with Johnphos) | Indolo[1,7-ab]benzazepines, Indolo[1,2-a]quinolines | researchgate.net |
| N-phenyl-4,5,6,7-tetrahydroindol-4-one | Rh(III)-catalyzed double C-H activation and annulation | Cp*Rh(III) | Pyrrolo-[a]fused quinolines | mdpi.com |
| Enone-allenes with pyrrole tether | Intramolecular [2+2] photocycloaddition and fragmentation | UV light (300 nm) | Bicyclic pyrroles fused to eight-membered rings | ru.nl |
| 2-(pyrrol-1-yl)acetic acid and trifluoromethyl enone | Isothiourea-catalyzed tandem Michael addition/cyclization | Isothiourea catalyst | Tetrahydroindolizine derivatives | rsc.org |
| 1H-pyrrole-2-carbinols and aryl acetaldehydes | Organocatalytic [6+2] cycloaddition | BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | nih.gov |
Enantioselective and Diastereoselective Synthesis of Advanced Intermediates
Achieving stereocontrol is paramount for the synthesis of complex molecules. Research has focused on developing enantioselective and diastereoselective transformations involving the this compound scaffold and related structures to produce advanced chiral intermediates.
Organocatalysis has emerged as a particularly powerful tool. For example, a highly enantioselective [6+2] cycloaddition between 2-methide-2H-pyrroles (generated in situ from 1H-pyrrole-2-carbinols) and aryl acetaldehydes is catalyzed by a chiral BINOL-derived phosphoric acid. nih.gov This process yields densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in good yields and high enantioselectivity. nih.gov Similarly, chiral squaramide-based catalysts have been used for the enantioselective sulfa-Michael addition to cyclobutenes, producing thio-substituted cyclobutanes with high enantiomeric ratios. rsc.org
Isothiourea catalysts have been successfully applied in a tandem Michael addition-lactonization/ring-opening sequence using 2-(pyrrol-1-yl)acetic acid to generate novel tetrahydroindolizine derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org Metal-catalyzed processes have also been developed, such as the iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, which provides access to a broad range of chiral cyclobutanes with excellent diastereo- and enantioselectivities. nih.gov
The table below highlights key enantioselective and diastereoselective methods.
| Reaction Type | Substrates | Catalyst/Reagent | Product | Stereoselectivity | Ref |
| [6+2] Cycloaddition | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | Chiral BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | up to 95:5 e.r. | nih.gov |
| Michael Addition–Lactonization/Cyclization | 2-(pyrrol-1-yl)acetic acid, Trifluoromethyl enone | Isothiourea | Tetrahydroindolizines | up to >95:5 dr, >99:1 er | rsc.org |
| Sulfa-Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene (B1205218), Thiols | Chiral chinchona-based squaramide | Thio-cyclobutanes | up to 99.7:0.3 er | rsc.org |
| Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Allyl acetates, Cinnamyl alcohols | Iridium complex / Visible light | Chiral cyclobutanes | up to 12:1 dr, >99% ee | nih.gov |
| Baeyer–Villiger Oxidation | 3-substituted cyclobutanones | Chiral catalysts | Chiral lactones | Enantioselective | beilstein-journals.org |
Application in Skeletal Diversification Approaches
The this compound framework is an excellent platform for skeletal diversification, enabling the generation of diverse molecular architectures from a common precursor. This is often achieved through catalyst-controlled divergent synthesis or by leveraging the strain of the cyclobutane ring to drive unique rearrangements.
A compelling example of catalyst-controlled diversification is the gold-catalyzed cycloisomerization of nitrogen-tethered 1,8-diynes. researchgate.net By simply changing the phosphine (B1218219) ligand on the gold catalyst, the reaction pathway can be steered to produce either indolo[1,7-ab]benzazepines (via 7-endo-dig cyclization) or indolo[1,2-a]quinolines (via 6-endo-dig cyclization and rearrangement), demonstrating access to two distinct polycyclic skeletons from the same starting material. researchgate.net
Thermal rearrangements of aminocyclobutenone derivatives also lead to significant skeletal changes. For example, certain aminocyclobutenones undergo an unusual thermal rearrangement involving a metal-free C-H activation to form dihydrofuropyridinones, transforming the initial four-membered ring into a new fused five-membered ring system. soton.ac.uk Such skeletal transformations are pivotal for creating libraries of structurally diverse compounds. Bioinspired late-stage diversification strategies, such as site-selective C-H borylation followed by cross-coupling on complex alkaloid precursors, further illustrate how core scaffolds can be modified to generate a range of natural product analogs. acs.org
Precursors for Analogs of Bioactive Molecules (Focus on Synthetic Strategy, not Biological Activity)
The synthetic strategies developed around the this compound core are highly valuable for preparing analogs of biologically important molecules. The focus of this section is purely on the synthetic methodologies used to construct these complex structures.
The defined geometry and stereochemical richness of cyclobutane-pyrrole scaffolds make them ideal for peptidomimetics, particularly for mimicking protein secondary structures like β-turns. Synthetic strategies often begin with amino acid-derived synthons to build the pyrrole ring, thereby embedding peptide-like side chains into the final structure. nih.govnih.gov
One approach involves combining two different amino acid-derived units to form a homopropargylic amine, which is then cyclized using a platinum catalyst to form a pyrrole. nih.govnih.gov Subsequent base-induced collapse of this intermediate can yield rigid 1H-pyrrolo[1,2-c]imidazol-3(2H)-one scaffolds. nih.gov The side chains on these final structures can be designed to overlay with the side chains of an idealized type I β-turn or an inverse γ-turn, effectively mimicking these important peptide conformations. nih.govnih.gov The use of chiral cyclobutane motifs has also been recognized as a strategy for creating novel foldamers and pseudopeptides. tesisenred.net
The pyrrole-cyclobutenone framework is a starting point for a vast array of nitrogen-containing polyheterocyclic structures, many of which are core motifs in natural products. The synthetic strategies are diverse and often feature cascade or multicomponent reactions to build complexity efficiently.
For example, pyrrole-based enaminones can be readily converted into indolizines and pyrrolo[1,2-a]pyrazines. nih.gov The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate. nih.gov Indolizines can be accessed from related enaminones via treatment with a Lewis acid. nih.gov
Organocatalytic [6+2] cycloadditions provide a direct route to the pyrrolizine motif, a core structure found in numerous alkaloids. nih.gov Other advanced strategies include Rh(III)-catalyzed double C-H activation and annulation to build fused quinoline (B57606) rings onto a pyrrole core and tandem activation of benzyl (B1604629) halides and pyrrolic C-H bonds to construct condensed pyrroloindole structures. mdpi.com These methods demonstrate the power of modern catalytic techniques to transform simple pyrrole derivatives into complex, nitrogen-rich polyheterocycles. nih.govresearchgate.netmdpi.comnih.gov
Bridged and Caged Structures Derived from Photocycloadditions
The intramolecular [2+2] photocycloaddition reaction stands as a formidable tool in synthetic organic chemistry for the rapid assembly of complex, sterically congested polycyclic molecules from relatively simple precursors. This method is particularly effective for constructing bridged and caged carbocyclic and heterocyclic frameworks. Derivatives of this compound are highly suitable substrates for such transformations. By tethering an unsaturated moiety, such as an alkene or alkyne, to the pyrrole nitrogen, intramolecular photocycloaddition can be induced, leading to novel and intricate molecular architectures.
The photochemical event can typically proceed via two distinct pathways depending on the substrate design and reaction conditions: (i) the [2+2] cycloaddition of the photoexcited cyclobutenone enone with the tethered olefin, or (ii) a dearomative [2+2] cycloaddition involving the pyrrole ring itself. Recent advances, particularly in visible-light-mediated photocatalysis, have made the dearomative pathway increasingly accessible, allowing for the synthesis of unique bridged nitrogen heterocycles under mild conditions. chinesechemsoc.orgchinesechemsoc.org
Synthesis of Bridged Indolizidine Scaffolds
A significant application of this strategy is the synthesis of cyclobutene-fused indolizidines, which are bridged heterocyclic systems. Research has demonstrated that pyrrole derivatives bearing a tethered alkyne at the C2-position can undergo a visible-light-induced intramolecular dearomative [2+2] cycloaddition. chinesechemsoc.org This transformation is typically mediated by an iridium-based photosensitizer, which allows the reaction to proceed smoothly under mild conditions, a significant advantage over traditional UV-light-induced cycloadditions that can often lead to side reactions. chinesechemsoc.org
The reaction accommodates a variety of electron-withdrawing groups on the pyrrole ring, including esters and ketones, affording the corresponding cyclobutane-fused indolizidines in moderate to high yields and with excellent diastereoselectivity. chinesechemsoc.org The resulting polycyclic products possess continuous stereocenters and offer multiple points for further synthetic elaboration.
| Substrate (Pyrrole Derivative) | Photosensitizer | Solvent | Product (Bridged Indolizidine) | Yield (%) | Ref. |
| Ethyl 2-(but-3-yn-1-yl)-1H-pyrrole-3-carboxylate | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | CH2Cl2 | Ethyl 1,2,7,7a-tetrahydrocyclobuta[b]indolizine-6-carboxylate | 87 | chinesechemsoc.org |
| Methyl 2-(but-3-yn-1-yl)-1H-pyrrole-3-carboxylate | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | CH2Cl2 | Methyl 1,2,7,7a-tetrahydrocyclobuta[b]indolizine-6-carboxylate | 82 | chinesechemsoc.org |
| 1-(2-(But-3-yn-1-yl)-1H-pyrrol-3-yl)ethan-1-one | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | CH2Cl2 | 6-Acetyl-1,2,7,7a-tetrahydrocyclobuta[b]indolizine | 43 | chinesechemsoc.org |
| 2-(But-3-yn-1-yl)-1H-pyrrole-3-carbaldehyde | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | CH2Cl2 | 1,2,7,7a-Tetrahydrocyclobuta[b]indolizine-6-carbaldehyde | 61 | chinesechemsoc.org |
Formation of Caged Structures
Beyond simple bridged systems, intramolecular [2+2] photocycloadditions are instrumental in the synthesis of highly complex caged compounds. researchgate.netacs.org These reactions generate significant molecular complexity in a single step by forming multiple carbon-carbon bonds and several new stereocenters. researchgate.net While specific examples starting directly from a this compound derivative to form a caged structure are specialized, the principle is well-established for analogous systems.
For instance, the intramolecular photocycloaddition within a substrate already containing a bicyclic system can lead to polycyclic caged frameworks. The photocycloaddition of Diels-Alder adducts of benzoquinones is a classic strategy to efficiently produce complex caged structures. researchgate.net Similarly, a derivative of this compound featuring an appropriate diene tether could first undergo a thermal intramolecular Diels-Alder reaction, followed by a [2+2] photocycloaddition of the cyclobutenone moiety with a remaining double bond to assemble a caged skeleton.
Another established route to caged compounds involves the sensitization-induced intramolecular [2+2] photocycloaddition. Xanthone, for example, has been used as a sensitizer (B1316253) to prepare caged acetals from diolefinic substrates. acs.org This methodology could be applied to a suitably functionalized derivative of this compound, where the tethered alkene reacts with the cyclobutenone double bond upon photo-irradiation in the presence of a triplet sensitizer to yield a compact, caged molecule. The rigidity and defined stereochemistry of the cyclobutane ring are key to forcing the molecule into a cage-like conformation.
Future Research Directions and Unexplored Avenues for 4 1h Pyrrol 1 Yl Cyclobut 2 Enone
Development of Novel Catalytic Systems for Stereoselective Synthesis
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For 4-(1H-pyrrol-1-yl)cyclobut-2-enone, the development of stereoselective synthetic methods remains a key area for future research.
Current research highlights the potential of various catalytic systems for related cyclobutane (B1203170) and cyclobutenone structures. For instance, enantioselective [2+2] photocycloaddition reactions have been successfully employed to create chiral cyclobutanes using visible light and chiral catalysts. mdpi.com One notable example involves the use of a chiral oxazoborolidine-AlBr₃ Lewis acid complex as a photocatalyst for the reaction of cyclic enones with olefins. mdpi.com Another approach utilizes a chiral Brønsted acid for the asymmetric [2+2] photocycloaddition of α,β-unsaturated carbonyl compounds. mdpi.com These methodologies could be adapted for the stereoselective synthesis of this compound derivatives.
Furthermore, organocatalysis presents a powerful tool for achieving enantioselectivity. Catalysts like (S)-proline-N-phenylsulfonamide and pyrrolidinetetrazole derivatives have proven effective in aldol (B89426) reactions of cyclobutanone (B123998). mdpi.com The exploration of similar organocatalysts for reactions involving this compound could lead to highly efficient and stereocontrolled synthetic routes. The development of novel chiral catalysts, potentially based on transition metals or biocatalytic systems, could further expand the synthetic toolbox for accessing enantiomerically pure pyrrole-substituted cyclobutenones.
Investigation of New Reaction Pathways and Mechanistic Insights
Understanding the fundamental reactivity of this compound is crucial for unlocking its full synthetic potential. Future research should focus on exploring new reaction pathways and gaining deeper mechanistic insights into its transformations.
The strained cyclobutenone ring is a highly reactive dienophile in Diels-Alder reactions, leading to the formation of complex polycyclic structures. mdpi.com Investigating the scope of this reactivity with various dienes, including those that are electronically and sterically diverse, could yield a wide array of novel molecular architectures. Furthermore, the cycloadducts themselves can undergo regioselective ring expansions to produce cyclopentanones, lactones, and lactams, offering a pathway to diverse heterocyclic systems. mdpi.com
Radical chemistry offers another promising avenue for new reaction discovery. cornell.edu The development of catalytic strategies for radical additions to the cyclobutenone double bond could provide access to previously inaccessible substituted cyclobutanes. Detailed mechanistic studies, combining experimental techniques with computational methods like Density Functional Theory (DFT), will be essential to understand the intricacies of these reactions, including the role of intermediates and transition states. chinesechemsoc.org Such studies will be invaluable for optimizing reaction conditions and predicting the outcomes of new transformations.
Exploitation of Less Explored Reactivity Modes of the Cyclobutenone-Pyrrole Conjugation
The electronic interplay between the electron-donating pyrrole (B145914) and the electron-withdrawing cyclobutenone in this compound gives rise to unique reactivity that is yet to be fully explored.
One area of interest is the potential for dearomatization reactions of the pyrrole ring. chinesechemsoc.org While pyrrole is typically aromatic, the electronic pull of the cyclobutenone could facilitate reactions that disrupt this aromaticity, leading to novel spirocyclic or fused ring systems. Visible-light-mediated energy-transfer catalysis has been shown to effect the intramolecular dearomative [2+2] cycloaddition of pyrrole derivatives with alkynes, a strategy that could be applied to intramolecular reactions of appropriately substituted this compound precursors. chinesechemsoc.org
The unique conjugation also influences the reactivity of the carbonyl group. Investigating nucleophilic additions to the carbonyl and subsequent rearrangements could reveal novel transformations. The inherent ring strain of the cyclobutenone can be harnessed to drive ring-opening or ring-expansion reactions under specific conditions, providing access to linear or larger cyclic structures. mdpi.com A thorough investigation into these less conventional reactivity modes could significantly broaden the synthetic utility of this versatile building block.
Integration with Machine Learning for Reaction Prediction and Optimization
The application of machine learning (ML) in chemistry is rapidly advancing, offering powerful tools for reaction prediction and optimization. beilstein-journals.orgnih.govengineering.org.cn Integrating ML into the study of this compound could accelerate discovery and innovation.
ML models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and stereoselectivity. beilstein-journals.orgarxiv.orgresearchgate.net For a relatively new or specialized compound like this compound, an initial dataset could be generated through high-throughput experimentation. This data can then be used to build predictive models that guide the selection of optimal reaction conditions (e.g., catalyst, solvent, temperature) for desired transformations. beilstein-journals.org
Different ML models, such as decision trees, random forests, and deep learning neural networks, can be employed depending on the complexity of the problem and the size of the dataset. engineering.org.cn For instance, transformer-based models, originally developed for natural language processing, have shown great promise in predicting reaction properties from a text-based representation of the reaction. researchgate.net By leveraging these computational tools, researchers can more efficiently explore the vast chemical space around this compound, saving time and resources.
Exploration of Advanced Materials Science Applications (e.g., Optoelectronic Properties, beyond biological activity)
Beyond its potential in organic synthesis and medicinal chemistry, this compound and its derivatives hold promise for applications in materials science. oatext.comopenaccessjournals.comscilit.com The conjugated π-system of the molecule suggests that it may possess interesting optoelectronic properties.
Future research should focus on the synthesis and characterization of polymers and oligomers incorporating the this compound motif. The electronic properties of these materials, such as their conductivity, photoluminescence, and charge transport capabilities, should be investigated. The unique combination of the electron-rich pyrrole and the electron-deficient cyclobutenone could lead to materials with tunable band gaps and desirable properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the ability to functionalize both the pyrrole and cyclobutenone rings allows for the fine-tuning of the material's properties. For example, the introduction of different substituents could alter the electronic structure, solubility, and solid-state packing of the resulting materials. The exploration of these structure-property relationships will be crucial for designing new materials with tailored functionalities for advanced technological applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1H-Pyrrol-1-yl)cyclobut-2-enone, and what are their key challenges?
- Methodological Answer : A modified Ullmann coupling reaction is often employed, where a cyclobutenone precursor reacts with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under inert conditions. This method yields ~50% product but requires careful control of reaction time and temperature to minimize side reactions. Alternative routes using Pd catalysis (e.g., Suzuki-Miyaura coupling) may improve regioselectivity but are less explored for this compound . Key challenges include optimizing catalyst loading and avoiding decomposition of the cyclobutenone ring under basic conditions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the pyrrole substitution pattern and cyclobutenone carbonyl resonance. The deshielded ketone carbon typically appears at ~200 ppm in ¹³C NMR.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The compound’s planar cyclobutenone ring and pyrrole substituents produce distinct bond-length alternations, aiding in structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) with APCI ionization confirms molecular weight and fragmentation patterns, particularly for detecting cyclobutenone ring stability .
Q. How can researchers assess the thermal and chemical stability of this compound during storage?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures under nitrogen/air.
- HPLC Monitoring : Track degradation products (e.g., ring-opened derivatives) under accelerated aging conditions (40–60°C, 75% humidity).
- Light Sensitivity Tests : UV-Vis spectroscopy to detect photodegradation, as the cyclobutenone moiety is prone to [2+2] cycloaddition under UV light .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with BINAP ligand) for improved efficiency in aryl-pyrrole coupling. For example, a Pd/BINAP system increased yields of related pyrrole-containing monomers from 21% to ~40% in analogous reactions .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yield, as demonstrated for structurally similar dithienopyrrole derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Reproducibility : Validate cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to address variability.
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may contribute to discrepancies. For example, thiazole-pyrrole hybrids show variable antimicrobial activity due to hydrolytic instability .
- Computational Modeling : Apply DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity, resolving outliers in datasets .
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and predict regioselectivity in Diels-Alder reactions. The cyclobutenone’s electron-deficient nature favors interactions with electron-rich dienes.
- Transition State Analysis : Identify steric and electronic barriers to [4+2] cycloadditions using NBO (Natural Bond Orbital) analysis. For example, pyrrole substituents may hinder approach angles, reducing reaction rates .
Q. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Perform competitive radioligand displacement studies on GABAₐ or NMDA receptors, comparing affinity to structural analogs like Brivaracetam .
- Patch-Clamp Electrophysiology : Measure ion channel modulation in neuronal cultures to confirm functional effects.
- Molecular Dynamics Simulations : Map interactions between the compound’s pyrrole ring and receptor binding pockets (e.g., hydrophobic pockets in GABAₐ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
